molecular formula C28H27FN4O4S B2989294 N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 689772-07-4

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide

Cat. No. B2989294
CAS RN: 689772-07-4
M. Wt: 534.61
InChI Key: BASWPOSTFONFBF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C28H27FN4O4S and its molecular weight is 534.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities, showcasing the potential of this class of compounds in addressing infectious diseases. For instance, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide and its in vitro anti-tuberculosis activity highlight the significance of quinazoline derivatives in medicinal chemistry (Bai et al., 2011).

Herbicidal Activities

Quinazoline derivatives have also been explored for their herbicidal activities, indicating the utility of these compounds in agricultural sciences. Research into triazolinone derivatives, for instance, has identified novel Protox inhibitors with promising herbicidal properties (Luo et al., 2008).

Anticancer Potential

The cytotoxic activity of novel sulfonamide derivatives, including those with quinazoline backbones, against various cancer cell lines underscores the potential of these compounds in cancer research. Studies have identified compounds with significant activity against breast and colon cancer cell lines, suggesting a route for the development of new anticancer agents (Ghorab et al., 2015).

Antileishmanial Activities

The exploration of quinazoline derivatives for their activities against neglected diseases, such as leishmaniasis, further demonstrates the versatility of this chemical class. Certain derivatives have shown excellent antileishmanial activities, outperforming standard drugs and highlighting the therapeutic potential of quinazoline compounds in treating tropical diseases (Saad et al., 2016).

Dual Inhibitor for Tyrosine Kinases

The synthesis and evaluation of quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases demonstrate the application of these compounds in targeting signaling pathways critical in cancer progression. This approach represents a promising strategy for the development of anti-cancer agents with improved efficacy and specificity (Riadi et al., 2021).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O4S/c1-36-23-9-2-19(3-10-23)17-33-27(35)24-16-22(32-12-14-37-15-13-32)8-11-25(24)31-28(33)38-18-26(34)30-21-6-4-20(29)5-7-21/h2-11,16H,12-15,17-18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASWPOSTFONFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide

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